Leucylvaline

Descripción general

Descripción

Leucyl-Valine is a dipeptide.

Mecanismo De Acción

Target of Action

Leucylvaline is a dipeptide formed from L-leucine and L-valine residues It’s worth noting that leucine, one of the constituents of this compound, is known to activate the mechanistic target of rapamycin complex 1 (mtorc1), a key regulator of cell growth and metabolism .

Mode of Action

Leucine, for instance, activates mTORC1, which in turn promotes protein synthesis and inhibits autophagy, thereby promoting cell growth and proliferation .

Biochemical Pathways

Leucine, a component of this compound, is known to activate the mtorc1 pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival.

Result of Action

Based on the known effects of leucine, it can be inferred that this compound might promote cell growth and proliferation by activating the mtorc1 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, light, and pollution could potentially alter gene expression and thus influence the action of this compound . .

Análisis Bioquímico

Biochemical Properties

Leucylvaline plays a significant role in biochemical reactions, particularly in protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteolytic enzymes that break down proteins into smaller peptides and amino acids. This compound is also involved in the regulation of amino acid transporters, which facilitate the uptake of amino acids into cells. These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of mTOR (mechanistic target of rapamycin) signaling pathway, which is essential for cell growth and proliferation. Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and protein synthesis. These effects contribute to the overall regulation of cellular function and metabolic balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. This compound also influences enzyme activity by acting as an allosteric modulator, altering the conformation and function of target enzymes. These molecular interactions are critical for the regulation of metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis to release its constituent amino acids, leucine and valine. Long-term exposure to this compound has been observed to affect cellular function, including alterations in protein synthesis and degradation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to support normal cellular function and metabolic processes. At high doses, it can lead to toxic effects, including disruptions in amino acid balance and metabolic stress. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein turnover. It is a substrate for enzymes such as peptidases and aminopeptidases, which catalyze the hydrolysis of peptide bonds. Additionally, this compound can influence the activity of branched-chain amino acid (BCAA) metabolism, affecting the levels of metabolites such as keto acids and acyl-CoA derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by amino acid transporters located on the cell membrane, facilitating its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular binding proteins that regulate its localization and accumulation. These transport and distribution mechanisms are essential for maintaining cellular amino acid levels and supporting metabolic processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and degradation. Additionally, this compound can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it plays a role in regulating metabolic pathways and cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments .

Actividad Biológica

Leucylvaline, a dipeptide formed from the amino acids leucine and valine, has garnered attention for its potential biological activities, particularly in the context of muscle metabolism, immune response, and cardiovascular health. This article reviews the relevant literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.

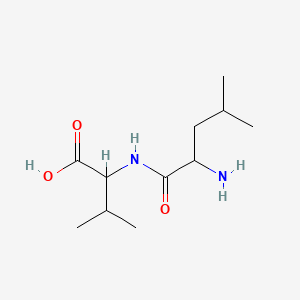

This compound (C11H22N2O3) is classified as a branched-chain amino acid (BCAA) dipeptide. Its structure consists of a leucine residue linked to a valine residue, contributing to its unique properties and functions in biological systems .

Muscle Metabolism

This compound has been shown to influence muscle metabolism positively. In a study investigating the effects of various BCAA-containing dipeptides on rats, this compound was found to enhance the expression of heat shock proteins (HSP90) and promote muscle protein synthesis. This suggests that this compound may play a role in muscle recovery and adaptation following exercise .

Table 1: Effects of this compound on Muscle Protein Synthesis

| Parameter | Control Group | This compound Group |

|---|---|---|

| HSP90 Expression | Baseline | Increased |

| Muscle Glycogen Content | Baseline | Increased |

| AMPK Activation | Baseline | Enhanced |

Immune Response

Research indicates that this compound may modulate immune responses. In the aforementioned study, it was noted that this compound increased neutrophil levels but did not significantly affect lymphocyte counts post-exercise. This modulation suggests potential applications in enhancing immune function during periods of physical stress .

Table 2: Immune Response Modulation by this compound

| Immune Parameter | Control Group | This compound Group |

|---|---|---|

| Neutrophils | Baseline | Increased |

| Lymphocytes | Decreased | No significant change |

Cardiovascular Health

The cardioprotective effects of this compound have also been explored. Studies on BCAAs, including this compound, suggest they possess antiarrhythmic properties and can lower blood pressure. In animal models subjected to induced cardiac stress, this compound administration resulted in reduced incidences of arrhythmias and overall improved cardiac function during reperfusion phases after ischemia .

Table 3: Cardiovascular Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Ventricular Fibrillation Duration | Longer | Shorter |

| Blood Pressure | Higher | Lower |

Study on Exercise-Induced Stress

A notable case study involved male Wistar rats subjected to acute exercise stress. The administration of this compound was associated with improved recovery metrics, including enhanced glycogen storage and reduced markers of oxidative stress. These findings underscore the potential benefits of this compound supplementation for athletes and individuals engaged in regular physical activity .

Clinical Implications

In clinical settings, this compound may offer therapeutic benefits for conditions characterized by muscle wasting or immune suppression. Its ability to stimulate protein synthesis and modulate immune responses positions it as a candidate for dietary supplementation in populations at risk for sarcopenia or during recovery from illness .

Aplicaciones Científicas De Investigación

Nutritional Applications

Leucylvaline is primarily recognized for its role in dietary supplements aimed at enhancing athletic performance and recovery. BCAAs, including this compound, are known to:

- Promote Muscle Protein Synthesis : this compound contributes to muscle growth by stimulating the mTOR pathway, which is crucial for protein synthesis and muscle repair after exercise .

- Reduce Exercise-Induced Fatigue : Supplementation with BCAAs can decrease the perception of fatigue during prolonged exercise, potentially allowing for longer training sessions .

Cardiovascular Health

Recent studies have investigated the effects of this compound on cardiovascular health:

- Antiarrhythmic Properties : Research indicates that both leucine and valine exhibit antiarrhythmic effects in animal models. Infusions of these amino acids before induced ischemia showed a reduction in ventricular fibrillation duration and overall hypotensive effects .

- Heart Protection : The combination of this compound may enhance cardioprotection during surgeries involving cardioplegic solutions, suggesting its potential use in clinical settings .

Metabolic Regulation

This compound plays a significant role in metabolic processes:

- Influence on Lipid Metabolism : Studies have shown that valine supplementation can enhance lipid metabolism and adipogenesis in lean mice, affecting gut microbiota and hepatic lipid deposition . This suggests a complex interaction between BCAAs and metabolic health.

- Cancer Metabolism : Disruption of valine catabolism has been linked to reduced tumor growth in colorectal cancer models. Inhibiting valine degradation pathways may offer a novel therapeutic approach for metabolic reprogramming in cancer cells .

Mitochondrial Function

This compound has been associated with improved mitochondrial function:

- Oxidative Stress Protection : Valine has been shown to reduce oxidative stress by lowering mitochondrial reactive oxygen species levels. This protective effect helps maintain mitochondrial integrity during stress conditions .

- Enhanced ATP Production : Valine treatment increases ATP generation rates and supports mitochondrial biogenesis, which is crucial for cellular energy metabolism .

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound's potential as a therapeutic agent:

- Nutritional Support in Disease : this compound is included in formulations for patients with chronic diseases requiring nutritional support. It aids in maintaining nitrogen balance and promoting recovery from illness .

- Antimicrobial Properties : Valine has been implicated in enhancing immune response by activating macrophage functions against drug-resistant pathogens .

Case Study 1: Cardiac Health

A study involving rats demonstrated that administering this compound before induced cardiac stress significantly reduced arrhythmias during reperfusion phases. The results indicated both amino acids' ability to stabilize heart rhythms under stress conditions .

Case Study 2: Cancer Treatment

In colorectal cancer models, inhibiting valine catabolism led to decreased tumor growth rates and enhanced efficacy of standard treatments like bevacizumab. This highlights the potential of targeting BCAA metabolism as a therapeutic strategy .

Propiedades

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72121-02-9 | |

| Record name | NSC524458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.